8-Isopropylcarbostyril

Description

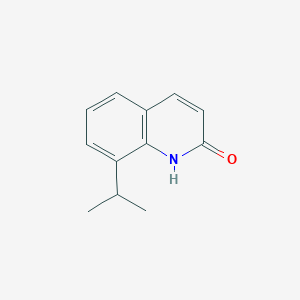

8-Isopropylcarbostyril (chemical formula: C₁₄H₁₈N₂O₂) is a carbostyril derivative characterized by an isopropyl group at the 8-position of the carbostyril backbone. Carbostyrils, or 2-quinolinones, are heterocyclic compounds with a fused benzene and pyridine ring system, where the pyridine ring contains a ketone group. This structural framework is pharmacologically significant, particularly in the development of β₂-adrenergic receptor agonists for bronchodilation .

The substitution at the 8-position with an isopropyl group enhances lipophilicity and influences receptor-binding affinity. This compound derivatives are synthesized via alkylation or reductive amination reactions, as demonstrated in patents by Otsuka Pharmaceutical Company .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-propan-2-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO/c1-8(2)10-5-3-4-9-6-7-11(14)13-12(9)10/h3-8H,1-2H3,(H,13,14) |

InChI Key |

WMUPNBGULQIPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

8-Methoxycarbostyril Derivatives

8-Methoxycarbostyril derivatives (e.g., 1-methyl-5-isopropylaminoacetyl-8-methoxycarbostyril) differ in their substitution at the 8-position (methoxy vs. isopropyl). Pharmacological data indicate that 8-isopropyl derivatives exhibit 10–20% higher bronchodilatory activity at lower concentrations (EC₅₀: 5.2 µM) than methoxy analogs (EC₅₀: 8.2 µM) .

| Compound | EC₅₀ (µM) | Relative Activity (%) |

|---|---|---|

| 8-Isopropylcarbostyril hydrochloride | 5.2 | 36.5 |

| 8-Methoxycarbostyril hydrochloride | 8.2 | 17.9 |

| Isoproterenol (control) | 16.6 | 100 |

8-Hydroxycarbostyril Derivatives

8-Hydroxycarbostyril derivatives (e.g., 5-(1-hydroxy-2-isopropylamino)propyl-8-hydroxycarbostyril) feature a hydroxyl group at the 8-position. This substitution improves water solubility but reduces membrane permeability. In vitro studies show that 8-hydroxy derivatives have 50% lower potency in bronchial smooth muscle relaxation assays compared to this compound, likely due to reduced lipophilicity .

3,4-Dihydrocarbostyril Derivatives

3,4-Dihydrocarbostyril derivatives (e.g., 5-(1-hydroxy-2-isopropylamino)propyl-8-hydroxy-3,4-dihydrocarbostyril) are hydrogenated analogs with a partially saturated quinoline ring. This modification increases conformational flexibility but diminishes β₂-receptor binding affinity. Activity assays reveal that dihydro derivatives require 2–3× higher concentrations to achieve equivalent effects to this compound .

Receptor Selectivity

This compound derivatives show >90% selectivity for β₂-adrenergic receptors over β₁, minimizing cardiovascular side effects. This contrasts with non-selective agonists like isoproterenol, which activate both β₁ and β₂ receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.